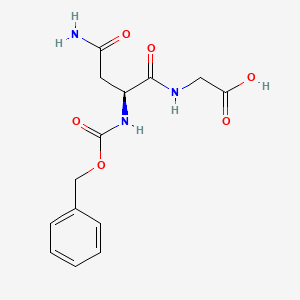

Z-Asn-Gly-OH

Vue d'ensemble

Description

Cbz-Asn-Gly-OH, également connu sous le nom de benzyloxycarbonyl-asparagine-glycine, est un polypeptide couramment utilisé dans la synthèse peptidique. Il se caractérise par la présence d'un groupe protecteur benzyloxycarbonyl (Cbz), utilisé pour protéger le groupe amine de l'asparagine lors des réactions chimiques. Le composé a une formule moléculaire de C14H17N3O6 et un poids moléculaire de 323,3 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Cbz-Asn-Gly-OH implique généralement la protection du groupe amine de l'asparagine avec un groupe benzyloxycarbonyl. Ceci est réalisé en faisant réagir l'asparagine avec du chloroformate de benzyle en présence d'une base telle que l'hydroxyde de sodium. L'asparagine protégée par Cbz résultante est ensuite couplée à la glycine en utilisant un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) pour former le Cbthis compound .

Méthodes de production industrielle

La production industrielle du Cbthis compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés capables de réaliser efficacement les étapes de protection, de couplage et de déprotection. L'utilisation de la synthèse peptidique en phase solide (SPPS) est également courante dans les milieux industriels, permettant la production rapide et efficace des peptides .

Analyse Des Réactions Chimiques

Deamidation Reactions

Z-Asn-Gly-OH undergoes non-enzymatic deamidation under physiological conditions, forming succinimide intermediates. This reaction is catalyzed by nucleophilic attack of the amide nitrogen (N+1) on the side-chain carbonyl carbon of asparagine (Asn):

Key Findings:

-

Mechanism : The reaction proceeds via a five-membered succinimide ring intermediate (Fig. 1A), followed by hydrolysis to yield isoaspartate (iso-Asp) and aspartate (Asp) in a 3:1 ratio .

-

Rate Dependence : The reaction rate is influenced by:

| Catalyst | Activation Energy (kJ/mol) | Reaction Rate (s⁻¹) |

|---|---|---|

| 129 ± 5 | ||

| Water | 151 ± 7 |

Table 1: Catalytic effects on this compound deamidation .

Deprotection Side Reactions

During peptide synthesis, removal of the benzyloxycarbonyl (Z) group with trifluoroacetic acid (TFA) can lead to side reactions:

N-Benzylation:

-

Mechanism : TFA-mediated cleavage of the Z group generates benzyl cations, which alkylate the peptide backbone’s urethane or amide nitrogens .

-

Impact : Reduces product purity (≤ 4% by-product formation under standard conditions) .

Synthetic Coupling Reactions

This compound is used in solid-phase peptide synthesis (SPPS) as a building block. Key steps include:

Activation and Coupling:

-

Reagents : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) activate the carboxyl group for nucleophilic attack by glycine’s amine .

-

Yield : >95% under optimized conditions (1 hr reaction time, ambient temperature) .

Enzymatic Interactions

This compound serves as a substrate for proteases and peptidases:

Protease Cleavage:

Stability Under Storage

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

Z-Asn-Gly-OH can be synthesized through various peptide coupling methods, often utilizing carbodiimide chemistry which enhances yield and purity. The synthesis process typically involves protecting the amino groups to prevent unwanted reactions during coupling. This compound's structure, characterized by the presence of asparagine and glycine, allows for unique interactions in biological systems .

Pharmaceutical Applications

This compound has been explored for its potential role as an intermediate in the synthesis of bioactive peptides. These peptides can serve as medicinal agents or therapeutic proteins. For instance, modifications of this compound can lead to the development of peptides that mimic natural hormones or neurotransmitters, such as oxytocin and vasopressin .

Case Study: Peptide Therapeutics Development

A significant case study involved the use of this compound in synthesizing a peptide designed to enhance insulin sensitivity. Researchers demonstrated that derivatives of this dipeptide could effectively bind to insulin receptors, promoting glucose uptake in muscle cells. The study highlighted the importance of structural modifications in enhancing biological activity and specificity .

Molecular Recognition

This compound is also relevant in supramolecular chemistry, particularly in the context of molecular recognition processes involving cucurbiturils. These synthetic receptors can selectively bind peptides like this compound, facilitating applications in drug delivery systems and biosensing technologies. The high affinity binding interactions are crucial for developing targeted therapies .

Data Table: Binding Affinities

| Compound | Binding Affinity (K_a) | Application Area |

|---|---|---|

| This compound | Drug delivery systems | |

| Modified Peptides | Biosensing technologies |

Research on Peptide Bond Cleavage

Recent studies have investigated the selective cleavage of peptide bonds involving asparagine residues, showcasing this compound's utility in peptide synthesis and modification processes. Techniques such as hypervalent iodine-mediated cleavage have been employed to selectively target asparagine residues within complex peptide structures, allowing for precise modifications that can enhance therapeutic efficacy .

Mécanisme D'action

The primary mechanism of action of Cbz-Asn-Gly-OH involves the protection of the amine group of asparagine by the Cbz group. This protection prevents unwanted side reactions during peptide synthesis. The Cbz group can be selectively removed by hydrogenolysis, allowing for the controlled release of the free amine group for further reactions .

Comparaison Avec Des Composés Similaires

Cbz-Asn-Gly-OH peut être comparé à d'autres acides aminés et peptides protégés par Cbz, tels que :

Cbz-Gly-OH : Glycine protégée par Cbz

Cbz-Ala-OH : Alanine protégée par Cbz

Cbz-Lys-OH : Lysine protégée par Cbz

Le caractère unique du Cbthis compound réside dans sa séquence spécifique d'asparagine et de glycine, qui confère des propriétés et une réactivité distinctes par rapport à d'autres composés protégés par Cbz .

Activité Biologique

Z-Asn-Gly-OH, also known as Cbthis compound, is a dipeptide that has garnered interest in biochemical research due to its potential biological activities and applications in peptide synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₇N₃O₆

- Molecular Weight : 323.30 g/mol

- CAS Number : 56675-97-9

This compound is characterized by the presence of an asparagine (Asn) and glycine (Gly) residue linked by a peptide bond. The Z (benzyloxycarbonyl) group protects the amino terminus, which is crucial for its stability and reactivity during synthesis and biological assays.

This compound exhibits various biological activities primarily through its interactions with enzymes and proteins. The Z group allows for selective reactions in peptide synthesis while protecting the amino group from unwanted modifications. Upon deprotection, this compound can participate in enzymatic reactions, acting as a substrate for proteases or other enzymes involved in metabolic pathways.

Enzyme Interaction

- Substrate for Proteases : this compound can be cleaved by specific proteases, leading to the release of active peptides that may have therapeutic effects.

- Potential Modulator : The compound may influence enzyme activity through competitive inhibition or allosteric modulation, depending on the context of its use.

Biological Activity

Recent studies have explored the biological activity of this compound in various contexts:

- Peptide Screening : this compound has been utilized in peptide screening assays to identify active peptides based on their immunoassay responses. This approach helps in discovering new peptides with potential therapeutic applications .

- Therapeutic Applications : Research indicates that peptides similar to this compound can exhibit anti-inflammatory and antimicrobial properties. For example, derivatives of asparagine have shown promise in modulating immune responses .

-

Case Studies :

- A study investigating the role of dipeptides in cellular signaling found that this compound could enhance cellular responses when used in conjunction with specific receptors .

- Another case highlighted its application in drug development, where modifications to the Asn residue improved binding affinity to target proteins involved in disease processes .

Table 1: Summary of Biological Activities

Table 2: Synthesis and Stability Data

| Parameter | Value |

|---|---|

| Stability (in DMF) | Stable under standard conditions |

| Cleavage Half-life | < 1 minute with TFA |

| Purity | Up to 99.5% via HPLC |

Propriétés

IUPAC Name |

2-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c15-11(18)6-10(13(21)16-7-12(19)20)17-14(22)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,15,18)(H,16,21)(H,17,22)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVHZBIRKPAQGR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.